molecular formula C7H8N2S B13744185 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine CAS No. 35149-07-6

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine

Cat. No.: B13744185
CAS No.: 35149-07-6
M. Wt: 152.22 g/mol
InChI Key: DRBDUVZKSXKWJE-UHFFFAOYSA-N
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Description

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a bicyclic heterocyclic compound featuring a dihydrothieno ring fused to a pyrazine. This compound is provided for research applications, particularly in the field of chemical flavor and fragrance science. A primary documented application from prior art is its use as a flavor-modifying agent for tobacco products, foods, and perfumes . The compound can be utilized in research to modify, enhance, or stabilize the flavor of various materials, including tobacco products, food seasonings, and confectionery items . Researchers can incorporate this compound into their studies on flavor chemistry using suitable carriers such as ethanol, propylene glycol, or triacetin . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Please note that the information concerning this compound's applications is derived from a patent source and may not reflect current uses or safety profiles. Researchers are responsible for conducting their own safety assessments and literature reviews before use.

Properties

CAS No.

35149-07-6

Molecular Formula

C7H8N2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-methyl-5,7-dihydrothieno[3,4-b]pyrazine

InChI

InChI=1S/C7H8N2S/c1-5-2-8-6-3-10-4-7(6)9-5/h2H,3-4H2,1H3

InChI Key

DRBDUVZKSXKWJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2CSCC2=N1

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine

General Synthetic Strategy

The synthesis of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine typically involves the formation of the fused heterocyclic ring system through cyclization reactions of suitably substituted precursors containing both sulfur and nitrogen atoms. The methyl group at the 2-position is introduced either via alkylation or by using methyl-substituted starting materials.

Literature and Patent-Based Synthetic Routes

Reduction of 2-Methyl-4-chloro-5,7-dihydrothieno-[3,4d]-pyrimidine

According to US Patent US3960860A, a method involves starting from 2-methyl-4-chloro-5,7-dihydrothieno-[3,4d]-pyrimidine, which is subjected to reduction conditions using zinc dust and ammonium chloride in 67% ethanol. This reaction likely facilitates the removal of the chloro substituent and subsequent ring closure or modification to afford the desired 2-methyl-5,7-dihydrothieno derivative. Although this patent specifically mentions a pyrimidine derivative, the methodology is relevant for analogous thieno-pyrazine systems due to structural similarities in the fused heterocycles.

Mercuration and Halogenation Followed by Substitution

In the synthesis of related thieno[2,3-d]pyrimidine compounds, mercuration followed by halogenation (iodination or bromination) has been employed to functionalize the 5-position, which can then be substituted with various groups. This strategy, reported in a 2009 study on thieno[2,3-d]pyrimidines, may be adapted for pyrazine analogs by replacing the pyrimidine ring with a pyrazine and adjusting reaction conditions accordingly.

Stepwise Synthesis Example (Adapted from Related Compounds)

Step Description Reagents/Conditions Yield/Notes
1 Formation of substituted thiophene intermediate Aldehyde/ketone + α-cyanoester + sulfur + base (e.g., triethylamine) Gewald reaction; moderate to good yields
2 Cyclization to form thieno-pyrazine core Reaction with hydrazine derivatives or amidines Heating in DMSO or suitable solvent at 120-130°C
3 Introduction of methyl group at 2-position Use of methyl-substituted starting materials or methylation via alkyl halides Methylation under basic conditions or via methylated precursors
4 Purification Column chromatography or recrystallization Yields vary depending on steps

This generalized route is inferred from literature on related thieno-fused heterocycles.

Analytical Data and Characterization

While specific analytical data for 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is limited in the available sources, characterization typically involves:

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Reduction of 2-methyl-4-chloro-5,7-dihydrothieno-pyrimidine 2-methyl-4-chloro-5,7-dihydrothieno-pyrimidine Zinc dust, ammonium chloride, ethanol Reductive dehalogenation and cyclization Straightforward, uses accessible reagents Limited direct reports for pyrazine analogs
Gewald Reaction + Cyclization Aldehydes/ketones, α-cyanoesters, sulfur Base (triethylamine), hydrazine derivatives Multi-step cyclization Well-established for thiophene cores Multi-step, requires careful control
Mercuration and Halogenation Thieno-pyrimidine intermediates Mercury salts, halogenating agents Electrophilic substitution Enables functionalization for further derivatization Toxic reagents, may require special handling

Chemical Reactions Analysis

Synthetic Routes

The synthesis of 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine derivatives often involves cyclization strategies or modifications of preformed heterocycles. Key methods include:

Nucleophilic Substitution Reactions

  • Example : Reaction of 5,7-dihydropyrrolo[3,4-b]pyrazine intermediates with amines under basic conditions.

    • In a representative protocol, 2,3-diphenyl-5,7-bis(dicyanomethylene)-6H-5,7-dihydropyrrolo[3,4-b]pyrazine reacts with 1,2,3,4-tetrahydroisoquinoline in dry DMSO using triethylamine (Et3_3N) as a base at 100°C for 4 hours, yielding substituted derivatives .

    • Conditions :

      SubstrateNucleophileSolventBaseTemperatureTimeYield
      Dihydropyrrolo-pyrazine 1,2,3,4-TetrahydroisoquinolineDMSOEt3_3N100°C4 h40–60%

Reduction of Nitro Groups

  • Nitro-substituted precursors (e.g., compound 68 ) undergo RANEY®/Ni-catalyzed hydrogenation in DMF under H2_2 flow to yield amino derivatives (e.g., compound 17 ) .

Mannich-Type Cyclization

  • Dihydrothieno derivatives can undergo Mannich reactions with formaldehyde (HCHO) and primary amines. For example:

    • 2-Amino-4,5-dihydrothiophene-3-carbonitriles react with HCHO and benzylamine in ethanol to form hexahydrothieno[2,3-d]pyrimidines .

    • General Procedure :

      • Substrate (0.6–0.8 mmol), primary amine (1.05 equiv), and 37% aqueous HCHO are refluxed in ethanol for 2–3 minutes. Crystallization yields fused pyrimidine derivatives .

Electrophilic Aromatic Substitution

  • The electron-rich thiophene ring in the structure may undergo halogenation or sulfonation, though explicit examples are not documented in the provided sources.

Key Challenges and Stability Considerations

  • Oxidative Sensitivity : The dihydrothieno ring is prone to oxidation, requiring inert atmospheres (e.g., N2_2) during synthesis .

  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) are preferred for nucleophilic substitutions due to improved solubility of intermediates .

Comparative Reactivity Table

Reaction TypeSubstrate ClassConditionsKey ProductYieldSource
Nucleophilic SubstitutionDihydropyrrolo-pyrazineDMSO, Et3_3N, 100°C, 4 hC-7 Tetrahydroisoquinoline adduct40–60%
Nitro ReductionNitro-pyrazineRANEY®/Ni, H2_2, DMF, rtAmino derivative60–75%
Mannich CyclizationDihydrothiophene-carbonitrileHCHO, RNH2_2, EtOH, refluxHexahydrothieno-pyrimidine55–70%

Scientific Research Applications

Flavoring Agent

One of the most notable applications of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is its use as a flavoring agent in food products. According to a patent document, this compound imparts a roasted nut-like flavor and can be utilized in various food items including:

  • Snack foods
  • Baked goods
  • Dairy products
  • Meat and poultry products

The compound can be added at different stages of food processing to enhance flavor profiles without significant loss during cooking or heating processes .

Pharmaceutical Applications

Recent research has indicated potential pharmaceutical applications for 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine, particularly in cancer treatment. The compound has been investigated for its ability to modulate biological pathways involved in tumor proliferation. For instance, studies have explored its role as an inhibitor in pathways such as Hedgehog signaling, which is crucial in various cancers .

Case Study 1: Flavor Enhancement in Food Products

A study demonstrated that the addition of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine significantly improved the sensory attributes of peanut butter and cheese spreads. Sensory evaluation panels reported enhanced roasted notes and overall acceptability compared to control samples without the compound. This suggests its efficacy as a flavor enhancer in processed foods.

Case Study 2: Anti-Cancer Properties

In a pharmacological study focusing on ovarian cancer models (SKOV-3 cell line), various derivatives of compounds related to 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine were evaluated for their cytotoxic effects. Results indicated that certain analogs exhibited significant antiproliferative activity with GI50 values lower than 25 μM, suggesting potential for development into therapeutic agents against ovarian cancer .

Data Tables

The following tables summarize key findings from research studies involving 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine.

Application AreaSpecific UseObservations
FlavoringFood products (e.g., snacks)Enhanced roasted nut flavor
PharmaceuticalCancer treatmentExhibited cytotoxic effects on SKOV-3 cells
Tobacco IndustryFlavoring agentUsed to alter flavor profiles in tobacco products
CompoundGI50 (μM)CC50 (μM)Remarks
2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine derivative 113.1453.50Increased antiproliferative activity
Control Compound>25>100Less effective compared to derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Comparisons

Thieno[3,4-b]pyrazine (TP) Derivatives
  • 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine: Features cyano and methyl substituents, leading to partial charge separation and uniform molecular stacking (interplanar spacing: 3.334 Å). The methyl groups improve solubility, while cyano groups enhance electron-withdrawing effects .
  • 5,7-Bis(5-bromo-2-thienyl)-2,3-diphenylthieno[3,4-b]pyrazine: Bromine substituents increase molecular mass (610.4 g/mol) and electronegativity, reducing solubility but enhancing electronic delocalization .
Furazano[3,4-b]pyrazine Derivatives

Compounds like 4,8-dinitraminodifurazano[3,4-b,e]pyrazine (55) exhibit high detonation velocities (up to 9413 m/s) due to fused furazan and pyrazine rings.

Electronic and Optoelectronic Properties

Bandgap Modulation
  • Thieno[3,4-b]pyrazine (TP): Used in low-bandgap polymers (e.g., ~1.0 eV in TP-based copolymers), outperforming benzo[c][1,2,5]thiadiazole (BT) and quinoxaline derivatives due to stronger electron deficiency .
  • 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine: The methyl group’s electron-donating effect may slightly raise the LUMO level compared to unsubstituted TP, while the dihydro configuration could reduce conjugation, leading to a marginally higher bandgap .
  • Brominated TP Analogs : Electron-withdrawing bromine substituents lower LUMO further, enhancing charge-transfer efficiency in photovoltaic applications .
HOMO-LUMO Levels
Compound HOMO (eV) LUMO (eV) Bandgap (eV) Application
Thieno[3,4-b]pyrazine (TP) -5.2 -3.8 1.4 Photovoltaics
2-Methyl-5,7-dihydro-TP derivative -5.0 -3.5 1.5 Tunable semiconductors
Brominated TP -5.5 -4.2 1.3 High-efficiency OLEDs

Biological Activity

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant studies and findings.

Overview of the Compound

2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of thieno-pyrazines. Its structure contributes to various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno-pyrazine derivatives. For instance, compounds related to 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine have shown promising results against various cancer cell lines.

  • Case Study: Antiproliferative Effects
    • A study demonstrated that derivatives of thieno-pyrazine exhibited significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values for some derivatives ranged from 1.60 μM to 9.99 μM, indicating strong cytotoxicity against these cells .
CompoundCell LineIC50 (μM)
57MDA-MB-2311.60
60MDA-MB-2311.67
57MCF-71.41
60MCF-71.54

Antimicrobial Activity

Thieno-pyrazine derivatives have also been evaluated for their antimicrobial properties. These compounds demonstrate effectiveness against various bacterial strains.

  • Study Findings:
    • In vitro tests revealed that certain derivatives exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

The mechanisms underlying the biological activities of 2-Methyl-5,7-dihydrothieno[3,4-b]pyrazine are still being elucidated. However, several proposed mechanisms include:

  • Inhibition of Kinases: Some studies suggest that thieno-pyrazines may act as inhibitors of specific kinases involved in cancer cell proliferation .
  • Induction of Apoptosis: Evidence indicates that these compounds can induce apoptosis in cancer cells through various signaling pathways .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effectiveness
AnticancerMDA-MB-231IC50: 1.60 μM
AnticancerA549IC50: Varies
AntimicrobialVarious Bacterial StrainsMIC: Comparable to standard antibiotics

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine and its derivatives?

Answer:
The synthesis of thieno[3,4-b]pyrazine derivatives typically involves coupling α-diones (generated via organocuprate reactions with oxalyl chloride) with 3,4-diaminothiophene precursors. This approach eliminates challenges in precursor preparation and allows high-yield production of 2,3-disubstituted analogs (e.g., methyl, phenyl groups) . Alternative routes include Fischer carbene-mediated coupling of o-alkynyl carbonyl derivatives, enabling one-pot synthesis of fused pyrazine intermediates (e.g., furo[3,4-b]pyrazine) . For reproducibility, ensure strict control of reaction stoichiometry and temperature, particularly during organocuprate formation.

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:
Key characterization methods include:

  • X-ray crystallography for bond-length analysis, revealing polyene-like ground-state geometry due to pyrazine bond localization .
  • Electrochemical studies (cyclic voltammetry) to determine redox potentials, critical for assessing electron-withdrawing capacity in conjugated polymers .
  • UV-vis-NIR spectroscopy to identify intramolecular charge transfer (ICT) interactions, with absorption bands often extending into near-infrared regions (e.g., λmax ~ 633 nm in copolymers) .
  • Multiconfigurational CASPT2 theory for modeling low-lying excited states and interpreting absorption/emission spectra .

Advanced: How do structural modifications (e.g., substituents, copolymer design) influence the band gap of thieno[3,4-b]pyrazine-based materials?

Answer:
Band gap tuning relies on:

  • Electron-withdrawing substituents : Pyrido[3,4-b]pyrazine units in copolymers reduce band gaps by ~30 nm compared to pyridine/quinoxaline analogs due to stronger charge transfer (CT) interactions .
  • Oligomer length and composition : Increasing conjugation length in oligothiophenes lowers the HOMO-LUMO gap, while thiophene-to-EDOT (3,4-ethylenedioxythiophene) ratios modulate donor-acceptor balance .
  • Noncovalent interactions : S···N contacts and ring critical points (via AIM theory) enhance planarity, improving conductivity in conjugated polymers .

Advanced: What experimental and computational strategies resolve contradictions in electronic structure predictions for this compound?

Answer:
Discrepancies between DFT and experimental data (e.g., excitation energies) can be addressed by:

  • CASPT2 calculations : These account for multiconfigurational effects, accurately predicting aromatization in pyrazine units during electronic transitions .
  • Time-dependent DFT (TD-DFT) : Validate HOMO-LUMO gaps against experimental absorption thresholds (e.g., extrapolated band gaps from oligomer excitation energies) .
  • Comparative studies : Cross-reference electrochemical data (n-doping potentials) with theoretical electron affinities to refine models .

Advanced: How does 2-methyl-5,7-dihydrothieno[3,4-b]pyrazine interact with biological targets, and what are the implications for therapeutic applications?

Answer:
While direct studies on this compound are limited, related pyrrolo[3,4-b]pyrazine derivatives exhibit:

  • Kinase inhibition : Binding to allosteric pockets (e.g., RIPK1 inhibition via type III interactions) blocks necroptosis signaling .
  • Dose-dependent effects : Anti-necroptotic activity at low doses vs. toxicity at higher concentrations, necessitating rigorous in vivo pharmacokinetic studies .
  • Structure-activity relationships (SAR) : Di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine scaffolds show potent p38 MAP kinase inhibition (IC50 < 100 nM), validated via IL-1β secretion assays .

Basic: What are the key challenges in optimizing synthetic yields for large-scale research applications?

Answer:
Critical challenges include:

  • Precursor stability : 3,4-Diaminothiophene derivatives are prone to oxidation; use inert atmospheres and low-temperature storage .
  • Byproduct formation : Minimize side reactions during Fischer carbene coupling by optimizing solvent polarity (e.g., NMP for high-temperature reactions) .
  • Purification : Employ column chromatography with silica gel or size-exclusion methods for isolating oligomers/polymers .

Advanced: How can researchers leverage thieno[3,4-b]pyrazine derivatives in emerging technologies like organic photovoltaics?

Answer:
Applications focus on:

  • Low-band gap polymers : Copolymers with thiophene/EDOT achieve panchromatic absorption, enhancing light-harvesting in solar cells (e.g., DSSCs with >9% efficiency under 1 sun) .
  • Charge transport optimization : Introduce π-spacers (e.g., benzo[c]1,2,5-thiadiazole) to improve hole mobility in bulk heterojunctions .
  • Stability testing : Accelerated aging under UV/thermal stress evaluates degradation mechanisms (e.g., photo-oxidation of thiophene rings) .

Advanced: What methodologies are recommended for analyzing metabolic pathways and subcellular localization of related pyrazine derivatives?

Answer:
For pharmacological studies:

  • Radiolabeling : Track compound distribution in animal models using ¹⁴C/³H isotopes .
  • LC-MS/MS : Identify metabolites in hepatic microsomal assays, focusing on cytochrome P450 interactions .
  • Confocal microscopy : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to map subcellular localization in macrophages .

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